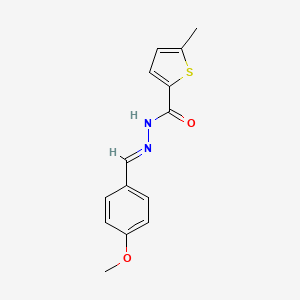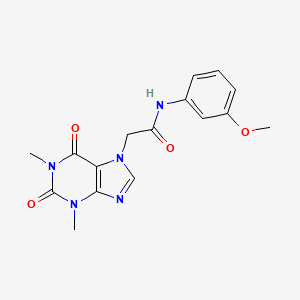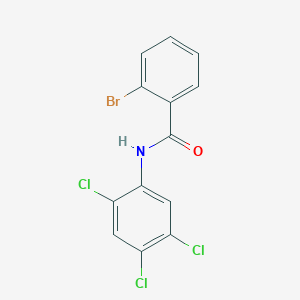
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide, also known as NSC-750854, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound belongs to the class of sulfonamide-based drugs, which are known for their diverse biological activities and therapeutic potential.
科学的研究の応用
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the activity of several enzymes that are involved in cancer progression, such as matrix metalloproteinases and histone deacetylases.
作用機序
The exact mechanism of action of N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of several enzymes that are involved in cancer progression. For example, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. In addition, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has been shown to inhibit the activity of several enzymes that are involved in cancer progression, which can prevent the invasion and metastasis of cancer cells. However, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has also been shown to have some cytotoxic effects on normal cells, which can limit its therapeutic potential.
実験室実験の利点と制限
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide has several advantages for lab experiments. It can be easily synthesized in the laboratory and is relatively stable. In addition, it has been extensively studied for its potential applications in cancer therapy, which can provide a strong foundation for further research. However, N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide also has some limitations for lab experiments. It has some cytotoxic effects on normal cells, which can limit its therapeutic potential. In addition, the exact mechanism of action of N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide. One direction is to further study its mechanism of action, which can provide insights into its potential therapeutic applications. Another direction is to study its effects in combination with other cancer therapies, such as chemotherapy and radiation therapy. This can provide a more comprehensive understanding of its potential applications in cancer therapy. Finally, future research can focus on developing more potent and selective inhibitors of the enzymes targeted by N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide, which can improve its therapeutic potential.
合成法
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide can be synthesized by reacting 6-methyl-2-pyridinylamine with 2-chloroethanesulfonyl chloride in the presence of a base. This reaction results in the formation of N-(6-methyl-2-pyridinyl)-2-ethanesulfonyl chloride, which can be further reacted with thiophenol to obtain N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide. The synthesis of this compound has been well documented in the literature and can be easily reproduced in the laboratory.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-4-2-5-9(11-8)12-16(13,14)10-6-3-7-15-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLOLGWRKMDCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-2-pyridinyl)-2-thiophenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)


amino]phenol](/img/structure/B5707073.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)

![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)

